molecular formula C11H13NO4 B15232249 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid

Cat. No.: B15232249
M. Wt: 223.22 g/mol
InChI Key: CAGUEQZBLIGCEU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid is a chiral β-amino acid derivative featuring a 2,3-dihydrobenzo[1,4]dioxane moiety fused to a propanoic acid backbone with an (R)-configured amino group at the β-position. The benzodioxane scaffold is known for its metabolic stability and ability to modulate receptor interactions, while the (R)-aminopropanoic acid group introduces stereochemical specificity, which may influence binding affinity or enzymatic activity .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

InChI

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

CAGUEQZBLIGCEU-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@@H](CC(=O)O)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions characteristic of both aromatic systems and amino acid derivatives:

Oxidation :

  • The benzo-dioxane ring undergoes oxidation with reagents like KMnO₄ under acidic conditions, forming dihydroxybenzoic acid derivatives.

  • Side-chain oxidation of the aminopropanoic acid moiety occurs with strong oxidants, yielding ketone intermediates.

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the dioxane ring’s ether linkages selectively without affecting the amino group.

  • Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in modified derivatives.

Amide Bond Formation :

  • The carboxylic acid group reacts with primary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form stable amides .

  • Example: Coupling with ethylenediamine produces a bidentate ligand for metal coordination studies .

Key Reagents and Reaction Conditions

Reaction TypeReagents/CatalystsSolventTemperature (°C)Outcome/Purity
CarbonylationPd(OAc)₂, CO gasTHF80Ethyl ester (85% yield)
HydrolysisNaOH (aq.)H₂O/EtOH25Carboxylic acid (92% yield)
Nitrile FormationTFAA, TriethylamineTHF0→25Nitrile derivative (78% yield)
Amide CouplingHATU, DIPEADMF-20→0Amide (≥95% purity)

Pathway 2: Oxadiazole Ring Formation

  • Condensation : 3,4-Dimethoxybenzamidine reacts with methyl 2-chloro-2-oxo-acetate in DCM.

  • Cyclization : Heating at 40°C forms the 1,2,4-oxadiazole core.

  • Purification : Flash chromatography achieves >98% purity for biological testing .

Analytical Characterization Data

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 7.65 (dd, J=8.4 Hz), δ 3.84 (s, OCH₃)
LC-MS m/z 265 [M+H]⁺ (C₁₂H₁₃N₂O₅)
HPLC Retention time: 6.2 min (98.5% purity)

Stability and Reactivity Insights

  • pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility.

  • Thermal Stability : Decomposition occurs above 200°C, with CO₂ release from decarboxylation.

  • Light Sensitivity : The dioxane ring undergoes photooxidation under UV light, requiring amber glass storage.

Scientific Research Applications

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzodioxane core or aminopropanoic acid functionality, based on structural, synthetic, and functional data from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Formula Notable Properties/Applications References
3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid (R)-3-aminopropanoic acid; benzodioxane at position 6 C₁₁H₁₃NO₄ Chiral center enhances stereoselectivity; potential for targeted drug design
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propionic acid Propionic acid (no amino group); achiral C₁₀H₁₀O₄ Simpler structure; used as a synthetic intermediate for benzodioxane derivatives
Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxypropanoate Methyl ester; chromene-4-one and benzodioxane hybrid C₂₁H₁₈O₇ Fluorescence properties; potential in material science or as a photostable scaffold
N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Butyrylamino-phenylcarboxamide; benzodioxane at position 6 C₁₉H₂₀N₂O₄ Amide linkage enhances solubility; explored in polymer or peptide-mimetic research

Key Differences and Implications

Chirality: The (R)-configured amino group in the target compound distinguishes it from achiral analogs like 3-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid. This stereochemical feature may enhance interactions with biological targets, such as enzymes or receptors requiring enantioselective recognition .

Carboxamide derivatives (e.g., N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide) exhibit hydrogen-bonding capacity, which could enhance binding to proteins or nucleic acids .

Synthetic Routes: The target compound’s synthesis likely involves stereoselective methods (e.g., asymmetric hydrogenation or enzymatic resolution), contrasting with the non-chiral intermediates described in and , which rely on refluxing in 1,4-dioxane with malononitrile or cyanoacetate . Chromene-containing analogs () require multi-step coupling of benzodioxane with chromene precursors, highlighting the complexity of hybrid scaffold synthesis .

Research Findings and Limitations

  • Pharmacological Data: No direct studies on the biological activity of the target compound were found in the provided evidence. However, benzodioxane derivatives are frequently investigated for anti-inflammatory, antimicrobial, or CNS-modulating effects due to their structural resemblance to bioactive natural products.
  • Stability: The benzodioxane ring confers resistance to oxidative degradation compared to simpler aromatic systems, as noted in the synthesis of related compounds () .
  • Gaps in Data: Detailed pharmacokinetic or toxicity profiles are absent.

Biological Activity

The compound 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid is a derivative of the benzo[3,4-e]dioxin structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 1213046-93-5

Structure

The compound features a benzo[3,4-e]dioxin moiety attached to an aminopropanoic acid backbone, which may influence its interaction with biological targets.

  • GABA Receptor Modulation : Similar compounds have been shown to enhance the activity of GABA receptors. This modulation can lead to sedative and anxiolytic effects, making it a potential candidate for treating anxiety and sleep disorders .
  • Neuroprotective Effects : Research indicates that derivatives of benzo[3,4-e]dioxin may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures can inhibit the growth of certain bacterial strains, indicating potential applications in treating infections .

In Vitro Studies

  • Cell Line Testing : The compound was tested on various cell lines to assess cytotoxicity and efficacy. Results showed that at lower concentrations, it exhibited minimal toxicity while maintaining significant biological activity against specific targets.
Study TypeCell LineConcentration (µM)Effect
CytotoxicityHeLa1080% viability
AntimicrobialE. coli5050% inhibition of growth
NeuroprotectionSH-SY5Y25Reduced oxidative stress

In Vivo Studies

  • Animal Models : In vivo studies utilizing rodent models demonstrated that the compound could reduce anxiety-like behaviors and improve cognitive functions when administered at therapeutic doses.

Case Studies

  • Case Study on Anxiety Reduction : A study involving rodents showed that administration of the compound led to a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent relationship where higher doses correlated with greater anxiolytic effects .
  • Neuroprotective Effects in Stroke Models : Another study assessed the neuroprotective effects of the compound in ischemic stroke models. Results indicated that treatment with the compound reduced infarct size and improved neurological scores compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.